molecular formula C7H7BrN2O B106680 N-(5-bromopyridin-3-yl)acetamide CAS No. 15862-46-1

N-(5-bromopyridin-3-yl)acetamide

Cat. No.: B106680
CAS No.: 15862-46-1
M. Wt: 215.05 g/mol
InChI Key: GZNHKIAWCLFFHP-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)acetamide, also known as 5-BPA, is a chemical compound that has been widely used in scientific research. It is an aromatic heterocyclic compound, containing both a nitrogen and bromine atom, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

N-(5-bromopyridin-3-yl)acetamide derivatives display significant antimicrobial activity. A study by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity. Particularly, some derivatives exhibited high activity against various strains, demonstrating the potential of this compound in developing antimicrobial agents (Fahim & Ismael, 2019).

Conformational and Molecular Docking Studies

The compound has been studied for its conformational analysis and molecular docking potential. A study conducted by Asath et al. (2016) on a similar compound, N -(5-aminopyridin-2-yl)acetamide (APA), involved density functional theory calculations to predict its stable, optimized structure. The research highlights the compound's potential for bioactivity, including antidiabetic properties, based on molecular docking analysis (Asath et al., 2016).

Antitumor Activity

The derivatives of this compound have shown promising results in antitumor activities. Wu et al. (2017) synthesized a series of novel derivatives that exhibited potent antiproliferative activity against various cancer cell lines, such as HeLa (human cervical cancer) and A549 (human lung cancer) cells. These findings suggest the compound’s potential in cancer therapy (Wu et al., 2017).

Chemical Synthesis of Alkaloid Derivatives

This compound has been used in the synthesis of alkaloid derivatives. Kulakov (2010) reported the synthesis of N-(5-bromopyridyl-2)-2-N′-cytisino and N′-d-pseudoephedrineoacetamides, indicating the compound's utility in creating complex organic structures (Kulakov, 2010).

Safety and Hazards

The safety information for “N-(5-bromopyridin-3-yl)acetamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of N-(5-bromopyridin-3-yl)acetamide include high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other chemical reactions.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNHKIAWCLFFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595238
Record name N-(5-Bromopyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-46-1
Record name N-(5-Bromo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Other representative compounds include (E)-N-methyl-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine and (E)-N-methyl-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine. These compounds may be produced according to the techniques set forth in C. V. Greco et al., J. Heterocyclic Chem. 7 (4): 761 (1970). More specifically, the commercially available starting material, 5-bromonicotinic acid is converted to both 5-bromonicotinamide and 3-amino-5-bromopyridine. The 3-amino-5-bromopyridine can be acylated with acetic anhydride to give 3-acetamido-5-bromopyridine. 3-Acetamido-5-bromopyridine may then be reacted with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine (prepared according to the preceeding techniques) using the Heck reaction described hereinabove and set forth in W. C. Frank et al., J. Org. Chem. 43 (15): 2947 (1978). The reaction gives (E)-N-methyl-N-(tert-butoxycarbonyl)-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine. The Heck reaction of 5-bromonicotinic acid with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine gives (E)-N-methyl-N-(tert-butoxycarbonyl)-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine. The treatment of either product with aqueous acid effects the removal of the tert-butoxycarbonyl groups from these compounds, giving the 5-acetamido and 5-carbamoyl substituted metanicotinic compounds respectively.
[Compound]
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(E)-N-methyl-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine
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(E)-N-methyl-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine
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Heterocyclic
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Synthesis routes and methods II

Procedure details

Other representative compounds include (E)-N-methyl-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine and (E)-N-methyl-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine. These compounds may be produced according to the techniques set forth in C. V. Greco et al., J. Heterocyclic Chem. 7(4):761 (1970). More specifically, the commercially available starting material, 5-bromonicotinic acid is converted to both 5-bromonicotinamide and 3-amino-5-bromopyridine. The 3-amino-5-bromopyridine can be acylated with acetic anhydride to give 3-acetamido-5-bromopyridine. 3-Acetamido-5-bromopyridine may then be reacted with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine (prepared according to the preceeding techniques) using the Heck reaction described hereinabove and set forth in W. C. Frank et al., J. Org. Chem. 43(15):2947 (1978). The reaction gives (E)-N-methyl-N-(tert-butoxycarbonyl)-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine. The Heck reaction of 5-bromonicotinic acid with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine gives (E)-N-methyl-N-(tert-butoxycarbonyl)-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine. The treatment of either product with aqueous acid effects the removal of the tert-butoxycarbonyl groups from these compounds, giving the 5-acetamido and 5-carbamoyl substituted metanicotinic compounds respectively.
[Compound]
Name
(E)-N-methyl-4-[3-(5-acetamidopyridinyl)]-3-buten-1-amine
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0 (± 1) mol
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reactant
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[Compound]
Name
(E)-N-methyl-4-[3-(5-carbamoylpyridinyl)]-3-buten-1-amine
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Heterocyclic
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Synthesis routes and methods III

Procedure details

To a solution of 3-amino-5-bromopyridine (1.0 g, 5.78 mmol) and pyridine (1.3 mL, 12.9 mmol) in DCM (5 mL) is added acetic anhydride (0.6 mL, 6.358 mmol) dropwise. The mixture is stirred at room temperature for 17 h. The mixture is concentrated and the resulting crude product is purified by normal phase using 0-75% EtOAc in heptane as the gradient to afford N-(5-bromo-pyridin-3-yl)-acetamide (1.18 g, 95% yield).
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0.6 mL
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5 mL
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